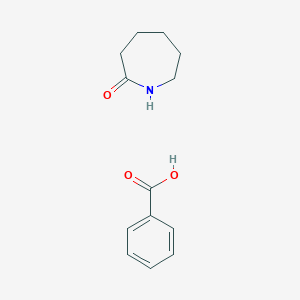![molecular formula C11H27N6P B12550054 N,N'-Bis[bis(dimethylamino)methylidene]-P-methylphosphonous diamide CAS No. 157949-98-9](/img/structure/B12550054.png)
N,N'-Bis[bis(dimethylamino)methylidene]-P-methylphosphonous diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis[bis(dimethylamino)methylidene]-P-methylphosphonous diamide is a chemical compound known for its unique structure and reactivity. It is classified as an aminal and a ditertiary amine, making it a versatile reagent in organic synthesis .
Méthodes De Préparation
The synthesis of N,N’-Bis[bis(dimethylamino)methylidene]-P-methylphosphonous diamide typically involves the reaction of dimethylamine with formaldehyde. The reaction proceeds as follows: [ 2 (CH_3)_2NH + CH_2O \rightarrow [(CH_3)_2N]_2CH_2 + H_2O ] This reaction is catalyzed by strong, anhydrous acids . Industrial production methods often utilize similar reaction conditions but may involve additional purification steps to ensure the compound’s purity.
Analyse Des Réactions Chimiques
N,N’-Bis[bis(dimethylamino)methylidene]-P-methylphosphonous diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to simpler amines.
Substitution: The compound readily participates in substitution reactions, particularly aminomethylation reactions. Common reagents used in these reactions include nickel chloride (NiCl_2·6H_2O) and samarium chloride (SmCl_3·6H_2O) as catalysts.
Applications De Recherche Scientifique
N,N’-Bis[bis(dimethylamino)methylidene]-P-methylphosphonous diamide has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: Research is ongoing to explore its potential in drug development and other medical applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N’-Bis[bis(dimethylamino)methylidene]-P-methylphosphonous diamide involves its role as a reagent in aminomethylation reactions. The reaction is initiated by the addition of a strong, anhydrous acid, leading to the formation of a reactive intermediate that facilitates the aminomethylation process . This intermediate can then react with various substrates to form the desired products.
Comparaison Avec Des Composés Similaires
N,N’-Bis[bis(dimethylamino)methylidene]-P-methylphosphonous diamide is unique due to its structure and reactivity. Similar compounds include:
Bis(dimethylamino)methane: This compound is also an aminal and a ditertiary amine, but it has a simpler structure and different reactivity.
N,N,N’,N’-Tetramethylformamidinium chloride: This compound is used in similar applications but has different chemical properties and reactivity.
Eschenmoser’s salt: Another reagent used for aminomethylation reactions, but with distinct structural and reactivity differences.
These comparisons highlight the unique properties and applications of N,N’-Bis[bis(dimethylamino)methylidene]-P-methylphosphonous diamide in various scientific and industrial contexts.
Propriétés
Numéro CAS |
157949-98-9 |
|---|---|
Formule moléculaire |
C11H27N6P |
Poids moléculaire |
274.35 g/mol |
Nom IUPAC |
2-[[bis(dimethylamino)methylideneamino]-methylphosphanyl]-1,1,3,3-tetramethylguanidine |
InChI |
InChI=1S/C11H27N6P/c1-14(2)10(15(3)4)12-18(9)13-11(16(5)6)17(7)8/h1-9H3 |
Clé InChI |
AGRJQEYVTOHUGG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=NP(C)N=C(N(C)C)N(C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


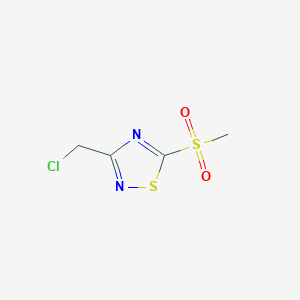
![Acetonitrile, [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]-](/img/structure/B12549977.png)
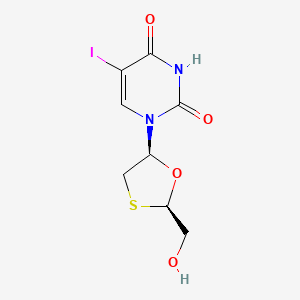
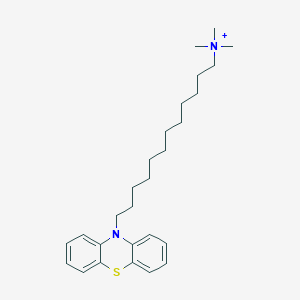
![Acetamide, N-[4-(3-pyridinylcarbonyl)phenyl]-](/img/structure/B12549998.png)


![N'-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide](/img/structure/B12550012.png)
![{[2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B12550019.png)
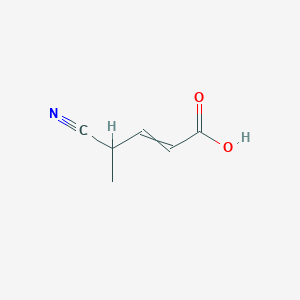

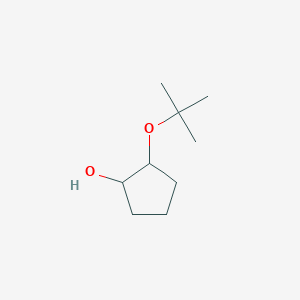
![{4-Chloro-2-[2-(hydroxymethyl)anilino]phenyl}methanol](/img/structure/B12550035.png)
